molecular formula C8H8Cl2N2 B6332696 N-(2,3-Dichlorophenyl)acetimidamide CAS No. 35372-39-5

N-(2,3-Dichlorophenyl)acetimidamide

Cat. No.: B6332696
CAS No.: 35372-39-5
M. Wt: 203.07 g/mol
InChI Key: YZVNHDOZTGCCEE-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C8H8Cl2N2 and a molecular weight of 203.07 g/mol . It is characterized by the presence of two chlorine atoms attached to a phenyl ring and an acetimidamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)acetimidamide typically involves the reaction of 2,3-dichloroaniline with acetic anhydride, followed by the addition of ammonia or an amine to form the acetimidamide group . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction

Biological Activity

N-(2,3-Dichlorophenyl)acetimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H7Cl2NC_8H_7Cl_2N and features a dichlorophenyl group attached to an acetamide moiety. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity and influencing metabolic processes.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition leads to reduced inflammation and pain relief.
  • Analgesic Properties : In various animal models, this compound has exhibited potent analgesic effects. Studies have shown that it acts as an opioid receptor agonist, providing pain relief comparable to established analgesics.

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications in the chemical structure can significantly impact its biological activity. For instance:

  • Substitution Patterns : The position and nature of substituents on the phenyl ring influence both potency and selectivity for various biological targets.
  • Functional Groups : The presence of electron-withdrawing groups such as chlorine enhances the compound's ability to interact with target enzymes and receptors.

Case Study 1: Analgesic Activity

A study evaluated the analgesic potential of this compound using a mouse abdominal constriction model. The results indicated an effective dose (ED50) of 0.04 mg/kg for pain relief, demonstrating its potential as a therapeutic agent for managing pain .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays assessed the anti-inflammatory effects of this compound on COX-1 and COX-2 enzymes. The compound exhibited selective inhibition of COX-2 with an IC50 value significantly lower than that of traditional NSAIDs like indomethacin .

Comparative Data Table

Biological ActivityED50/IC50 ValueReference
Analgesic Activity0.04 mg/kg
COX-1 InhibitionIC50 = 9.17 μM
COX-2 InhibitionIC50 < 8 μM
Antimicrobial EfficacyVaries by strain

Properties

IUPAC Name

N'-(2,3-dichlorophenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVNHDOZTGCCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=C(C(=CC=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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